3,4,5-Trimethoxybenzyl isocyanate
Overview
Description
3,4,5-Trimethoxybenzyl isocyanate: is an organic compound with the molecular formula C11H13NO4 . It is characterized by the presence of three methoxy groups attached to a benzyl ring, along with an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzyl isocyanate can be synthesized through the reaction of 3,4,5-trimethoxybenzyl alcohol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxybenzyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: It can participate in addition reactions with alcohols to form carbamates.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3,4,5-trimethoxybenzylamine and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions.
Alcohols: Used in addition reactions.
Water: Used in hydrolysis reactions.
Major Products Formed:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
3,4,5-Trimethoxybenzylamine: Formed from hydrolysis.
Scientific Research Applications
Chemistry: 3,4,5-Trimethoxybenzyl isocyanate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of ureas and carbamates, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides through the formation of stable urea linkages. This modification can help in studying protein functions and interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxybenzyl isocyanate involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include amines, alcohols, and water, which react with the isocyanate group to form ureas, carbamates, and amines, respectively .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzylamine
- 3,4,5-Trimethoxyphenethyl chloride
- 3,4,5-Trimethoxybenzyl cyanide
- 2-(3,4,5-Trimethoxyphenyl)ethanol
Comparison: 3,4,5-Trimethoxybenzyl isocyanate is unique due to the presence of the isocyanate functional group, which imparts high reactivity. This distinguishes it from similar compounds like 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzylamine, which lack the isocyanate group and thus have different reactivity profiles .
Properties
IUPAC Name |
5-(isocyanatomethyl)-1,2,3-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-9-4-8(6-12-7-13)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXFFUMFHYJVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409293 | |
Record name | 3,4,5-Trimethoxybenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-01-5 | |
Record name | 3,4,5-Trimethoxybenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trimethoxybenzyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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